molecular formula C12H9N3O2S B2489502 (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 667413-45-8

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2489502
M. Wt: 259.28
InChI Key: RMYHHFDHOQWQJS-UHFFFAOYSA-N
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Description

The chemical compound is related to various research areas, including the synthesis of thiazoles and furan derivatives. These areas are essential for understanding the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiazoles, similar to the target compound, often involves chemoselective thionation-cyclization of highly functionalized enamides mediated by reagents like Lawesson's reagent. This method allows for the introduction of various functionalities into the thiazole ring (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the conformation and isomerism of cyanoalk-enamides and related compounds. These analyses reveal extended conformations stabilized by intramolecular interactions, and solvent-dependent isomerization behaviors (C. Papageorgiou et al., 1998).

Chemical Reactions and Properties

Chemical reactions of related compounds include ene-reduction and various cyclization reactions leading to heterocyclic systems. For example, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been achieved using marine and terrestrial fungi, highlighting the compound's reactivity and potential for producing stereospecific products (D. E. Jimenez et al., 2019).

Scientific Research Applications

Herbicidal Activity

Research indicates that compounds similar to (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, specifically 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, are a novel class of herbicides. These compounds have shown to exhibit good herbicidal activities, demonstrating the potential of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide in agricultural applications by acting as inhibitors of PSII electron transport. The herbicidal activity is notably high, even at low application doses, highlighting its efficiency as a herbicide (Wang et al., 2004).

Synthetic Applications

The compound has been found to be versatile in synthetic chemistry, particularly in the synthesis of various heterocyclic structures. For instance, its utilization in the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, showcasing its importance in creating compounds with potential biological activities. Such synthetic applications underscore the role of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide and its derivatives in medicinal chemistry and drug development, providing a foundation for further exploration of its therapeutic potentials (Bakavoli et al., 2009).

Antimycobacterial Activity

In the search for new antimicrobial agents, derivatives of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide have been synthesized and evaluated for their antimycobacterial activity. This research is part of broader efforts in the antitubercular field, aiming to discover novel compounds that can inhibit the growth of Mycobacterium tuberculosis. Although only a few compounds in this series showed modest growth inhibition, the findings contribute valuable structure-activity relationship (SAR) insights for future antimicrobial drug discovery efforts (Sanna et al., 2002).

Gelation Behavior

Investigations into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which are structurally related to (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, have revealed the importance of methyl functionality and multiple non-covalent interactions in dictating gelation/non-gelation behavior. This research highlights the compound's potential in developing new materials with specific properties, such as supramolecular gels that could have applications in various fields including drug delivery and materials science (Yadav & Ballabh, 2020).

Safety And Hazards

While toxicity data are limited, researchers must assess potential hazards associated with handling and exposure. Protective measures, such as proper lab protocols and safety equipment, are essential.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Formulation : Develop suitable formulations for oral or parenteral administration.


: Chemical Abstracts Service (CAS) Registry Number
: PubChem Compound Summary


properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-8-2-3-10(17-8)6-9(7-13)11(16)15-12-14-4-5-18-12/h2-6H,1H3,(H,14,15,16)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYHHFDHOQWQJS-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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